2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde is an organic compound with the molecular formula C12H15ClN2O. This compound is characterized by the presence of a piperidine ring substituted with a 6-chloro-2-methylpyridin-3-yl group and a formyl group at the 1-position. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Substitution Reaction: The 6-chloro-2-methylpyridin-3-yl group is introduced via a nucleophilic substitution reaction, where a suitable precursor reacts with a chlorinated pyridine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atom in the pyridine ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Amines, thiols, solvents like DMF or DMSO
Major Products
Oxidation: 2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carboxylic acid
Reduction: 2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials, including polymers and resins with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications . The aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Pyridine: An aromatic heterocycle with a nitrogen atom in the ring.
Piperazine: A heterocyclic compound with two nitrogen atoms at opposite positions in a six-membered ring.
Uniqueness
2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde is unique due to the presence of both a chlorinated pyridine ring and a formyl group on the piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H15ClN2O |
---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H15ClN2O/c1-9-10(5-6-12(13)14-9)11-4-2-3-7-15(11)8-16/h5-6,8,11H,2-4,7H2,1H3 |
InChI Key |
UFEVYJDRGQNWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C2CCCCN2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.